5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid

Catalog No.
S3021702
CAS No.
897776-09-9
M.F
C12H9BrO5S
M. Wt
345.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid

CAS Number

897776-09-9

Product Name

5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid

IUPAC Name

5-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylic acid

Molecular Formula

C12H9BrO5S

Molecular Weight

345.16

InChI

InChI=1S/C12H9BrO5S/c13-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

FPDXNOQMUBINIO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)C(=O)O)Br

Solubility

not available

5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a carboxylic acid group and a sulfonylmethyl group attached to a bromophenyl moiety. The molecular formula of this compound is C12H9BrO5SC_{12}H_{9}BrO_{5}S, and it has a molecular weight of approximately 345.17 g/mol. The presence of the bromine atom in the phenyl ring and the sulfonyl group significantly influences its chemical properties and potential biological activities .

  • Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of different nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

  • Oxidation: 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid.
  • Reduction: 5-{[(4-bromophenyl)thio]methyl}-2-furoic acid.
  • Substitution: Various derivatives depending on the nucleophile used.

Research into the biological activity of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid suggests potential antimicrobial and anticancer properties. The compound's structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological studies. Its ability to inhibit specific enzymes or proteins could lead to therapeutic applications in treating diseases, particularly those related to microbial infections or cancerous growths.

The synthesis of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid typically involves several steps:

  • Formation of Sulfonyl Intermediate: The reaction begins with 4-bromobenzyl chloride reacting with a sulfinylating agent such as sodium metabisulfite to create 4-bromobenzyl sulfinyl chloride.
  • Coupling with Furan Derivative: This intermediate is then coupled with furan derivatives like 2-furoic acid under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial context, the synthesis may be optimized for yield and scalability, possibly employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid has several applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Biology: Investigated for its potential antimicrobial and anticancer activities.
  • Medicine: Explored as a therapeutic agent due to its unique structural features that may interact with biological targets.
  • Industry: Used in developing new materials and as a precursor in specialty chemical synthesis.

The interaction studies of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid focus on its ability to bind with specific enzymes or receptors. The sulfonyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Such interactions are crucial for understanding its potential therapeutic effects and guiding further research into its pharmacological applications.

Similar Compounds

Several compounds share structural similarities with 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid:

  • 5-{[(4-chlorophenyl)sulfinyl]methyl}-2-furoic acid
  • 5-{[(4-fluorophenyl)sulfinyl]methyl}-2-furoic acid
  • 5-{[(4-methylphenyl)sulfinyl]methyl}-2-furoic acid

Uniqueness

The uniqueness of 5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid lies in its bromine substitution on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. The presence of bromine enhances lipophilicity and metabolic stability, making it particularly valuable for research applications.

XLogP3

2.3

Dates

Modify: 2023-08-17

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